methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core substituted with a 4-methyl group, a 7-oxo moiety, and an ortho-tolyl (2-methylphenyl) group at position 1. The structure is further modified by an acetamido linker connected to a para-methyl benzoate ester.
Properties
IUPAC Name |
methyl 4-[[2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-6-4-5-7-19(14)28-21-18(12-24-28)15(2)26-27(22(21)30)13-20(29)25-17-10-8-16(9-11-17)23(31)32-3/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJSFHJRELRKDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate typically involves multiple steps:
Formation of Pyrazolo[3,4-d]pyridazine Core: The initial step may involve the cyclization of appropriate hydrazine derivatives with a suitable pyridazine precursor.
Functionalization: Introduction of the 4-methyl group and the o-tolyl group often requires selective alkylation and arylation reactions.
Esterification and Amidation: Final steps include esterification of the benzoic acid derivative to form the methyl ester, followed by amidation with the pyrazolo[3,4-d]pyridazine intermediate under controlled conditions.
Industrial Production Methods
Industrial production may leverage scalable methods such as:
Flow Chemistry: Continuous flow reactors for improved yield and purity.
Optimized Catalysis: Use of effective catalysts to enhance reaction efficiency and selectivity.
Batch Processes: Conventional batch reactors with stepwise addition of reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Potential oxidation of the methyl groups.
Reduction: Reduction of the pyrazolo[3,4-d]pyridazine ring.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction.
Substitution Reagents: Halides or nucleophiles under acidic or basic conditions.
Major Products
The major products depend on the specific reaction but can include:
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Compounds: Hydrogenated or deoxygenated intermediates.
Substitution Products: Substituted aromatic compounds with varied functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyridazine moiety exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
-
Anti-inflammatory Properties :
- Similar compounds have been investigated for their anti-inflammatory effects, making them potential candidates for treating conditions like arthritis and other inflammatory disorders. The pyrazole ring is known to modulate inflammatory pathways, suggesting that methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate could exhibit similar effects .
- Neuroprotective Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include cyclization reactions that form the pyrazole ring and subsequent modifications to introduce various substituents that enhance biological activity .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related compounds, researchers synthesized several pyrazolo[3,4-d]pyridazines and tested them against different cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that structural modifications significantly impacted efficacy .
Case Study 2: Anti-inflammatory Effects
Another research focused on evaluating the anti-inflammatory properties of a series of pyrazole derivatives, including this compound. The findings demonstrated a marked reduction in pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their activity. This interaction could influence various biological pathways, affecting cellular processes and leading to the observed bioactivities.
Comparison with Similar Compounds
Table 1: Comparative Data on Structural Analogs
Key Findings :
- The pyrazolo[3,4-d]pyrimidin-4-one derivatives () demonstrate that electron-deficient substituents (e.g., nitro groups) enhance antitumor activity, likely through improved target binding or cellular uptake .
- The absence of piperazine/fluorinated alkyl chains in the target compound may limit its solubility compared to patent analogs, though this requires experimental validation .
Biological Activity
Methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a synthetic compound with potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyridazine moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves multiple steps, including cyclocondensation reactions and acylation processes. The detailed synthetic pathway can be outlined as follows:
- Formation of the Pyrazolo[3,4-d]pyridazine Core : This involves the reaction of appropriate hydrazones with pyridazine derivatives.
- Acetamido Group Introduction : The acetamido group is introduced via acylation methods.
- Final Esterification : Methylation leads to the formation of the methyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that derivatives of pyrazolo[3,4-d]pyridazine show IC50 values comparable to established chemotherapeutic agents like doxorubicin. For instance, certain derivatives exhibited IC50 values ranging from 6.90 μM to 51.46 μM against cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and A549 (lung) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Targeting Specific Pathways : Pyrazole derivatives often interact with key signaling pathways involved in tumor growth and survival.
Case Studies
Several case studies have documented the effectiveness of pyrazolo[3,4-d]pyridazine derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative structurally similar to this compound was tested against MCF-7 cells and showed significant inhibition of cell viability compared to control groups.
- In Vivo Studies : Animal models treated with pyrazolo derivatives exhibited reduced tumor sizes and prolonged survival rates compared to untreated controls.
Q & A
Q. What are the standard synthetic routes for methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate, and how are yields optimized?
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of a pyridazinone precursor with o-tolylamine under reflux in ethanol, followed by neutralization and solvent evaporation .
- Step 2 : Acetylation using chloroacetyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to form the acetamido intermediate.
- Step 3 : Esterification with methyl 4-aminobenzoate under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (DMF or DMSO) .
Q. Yield Optimization :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- ¹H-NMR : Focus on aromatic protons (δ 7.15–7.80 ppm for o-tolyl and benzoate groups) and acetamido NH (δ 8.10–8.50 ppm, broad singlet) .
- ESI-MS : Confirm molecular weight with [M+H]⁺ or [M+Na]⁺ peaks. For example, a calculated mass of 476.45 g/mol should match experimental values within ±0.5 Da .
- IR : Look for carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for ester and pyridazinone groups) .
Q. How does solvent choice impact the solubility and stability of this compound during storage?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Use sonication for 10–15 minutes to aid dissolution .
- Stability : Store at –20°C in amber vials under inert gas to prevent hydrolysis of the ester group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?
- Scenario : Discrepancies between observed NMR shifts and expected molecular ion peaks.
- Resolution :
Q. What strategies are recommended for optimizing regioselectivity in pyridazinone ring functionalization?
- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., Pd/C for hydrogenation) to map regioselective outcomes .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electron density distribution and guide substitution patterns .
Q. How can researchers address low reproducibility in scaled-up synthesis?
Q. What methodologies are effective for studying the compound’s mechanism of action in biological systems?
- Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., IC₅₀ determination) with LC-MS quantification of metabolites .
- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways via NMR or mass spectrometry .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activity across studies?
- Case Example : Variability in IC₅₀ values for kinase inhibition.
- Analysis Framework :
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
